molecular formula C16H28O4 B14459646 7-Methyl-1,4-dioxacycloheptadecane-5,17-dione CAS No. 72785-15-0

7-Methyl-1,4-dioxacycloheptadecane-5,17-dione

Katalognummer: B14459646
CAS-Nummer: 72785-15-0
Molekulargewicht: 284.39 g/mol
InChI-Schlüssel: OQCIWLIZZWIBRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-1,4-dioxacycloheptadecane-5,17-dione is a cyclic aliphatic ester known for its unique chemical structure and properties. This compound is often referred to in scientific literature for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-dioxacycloheptadecane-5,17-dione typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-1,4-dioxacycloheptadecane-5,17-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the reaction process. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

7-Methyl-1,4-dioxacycloheptadecane-5,17-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 7-Methyl-1,4-dioxacycloheptadecane-5,17-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Methyl-1,4-dioxacycloheptadecane-5,17-dione stands out due to its specific methyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a subject of ongoing research and interest.

Eigenschaften

CAS-Nummer

72785-15-0

Molekularformel

C16H28O4

Molekulargewicht

284.39 g/mol

IUPAC-Name

7-methyl-1,4-dioxacycloheptadecane-5,17-dione

InChI

InChI=1S/C16H28O4/c1-14-9-7-5-3-2-4-6-8-10-15(17)19-11-12-20-16(18)13-14/h14H,2-13H2,1H3

InChI-Schlüssel

OQCIWLIZZWIBRK-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCCCCCCC(=O)OCCOC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.